molecular formula C34H28B2N10 B2629862 3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene CAS No. 2490665-86-4

3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene

Cat. No.: B2629862
CAS No.: 2490665-86-4
M. Wt: 598.29
InChI Key: LEEGJEBHNNHADM-UHFFFAOYSA-N
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Description

3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[73105,13]trideca-1(12),5,7,9(13),10-pentaene is a complex organic compound characterized by its unique structure, which includes an azidomethyl group attached to a phenyl ring, and a boron-containing tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene typically involves multiple steps, starting with the preparation of the azidomethylphenyl precursor. This precursor can be synthesized through the reaction of 4-(bromomethyl)phenyl derivatives with sodium azide under suitable conditions. The subsequent steps involve the formation of the boron-containing tricyclic framework through cyclization reactions, often catalyzed by transition metals or using specific organic reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification techniques such as chromatography and crystallization would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: Reduction of the azide group can yield amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can produce nitro derivatives, while reduction can yield amine derivatives. Substitution reactions on the phenyl ring can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Medicine: Investigated for its potential as a drug candidate or a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene involves its interaction with specific molecular targets and pathways. The azide group can participate in bioorthogonal reactions, allowing for selective labeling and modification of biomolecules. The boron-containing tricyclic framework may interact with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar phenyl ring structure but different functional groups.

    2-Aminoethyl methacrylate hydrochloride: An amine-based methacrylic monomer used in polymer synthesis.

Uniqueness

3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[73105,13]trideca-1(12),5,7,9(13),10-pentaene is unique due to its combination of an azidomethyl group and a boron-containing tricyclic framework

Properties

IUPAC Name

3-[4-(azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H14BN5/c2*19-23-20-11-12-7-9-14(10-8-12)18-21-15-5-1-3-13-4-2-6-16(22-18)17(13)15/h2*1-10,21-22H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEGJEBHNNHADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)CN=[N+]=[N-].B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28B2N10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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